molecular formula C7H10O2 B115079 1,1-Diacetylcyclopropane CAS No. 695-70-5

1,1-Diacetylcyclopropane

Cat. No. B115079
CAS RN: 695-70-5
M. Wt: 126.15 g/mol
InChI Key: KLELEQGKTUGEPV-UHFFFAOYSA-N
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Description

1,1-Diacetylcyclopropane is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1,1’- (cyclopropane-1,1-diyl)bis (ethan-1-one) .


Synthesis Analysis

The synthesis of 1,1-Diacetylcyclopropane involves the alkylation of acetyacetone with 1,2-dibromoethane, using potassium fluoride coated alumina as a strong base under solid-liquid phase transfer catalysis .


Molecular Structure Analysis

The InChI code for 1,1-Diacetylcyclopropane is 1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 . The canonical SMILES structure is CC(=O)C1(CC1)C(=O)C .


Chemical Reactions Analysis

1,1-Diacetylcyclopropane undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione in the vapor phase over 5% Pd/C modified by DMSO . It also reacts with 3-amino-1,2,4-triazole as a new method for the synthesis of 6-functionally substituted 1,2,4-triazolo [1,5-a]pyrimidines .


Physical And Chemical Properties Analysis

1,1-Diacetylcyclopropane is a pale-yellow to yellow-brown liquid at room temperature . It has a topological polar surface area of 34.1 Ų and a complexity of 150 .

Scientific Research Applications

Application in Single-Atom Catalysts

  • Scientific Field : Chemistry, specifically catalysis .
  • Summary of the Application : Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity . 1,1-Diacetylcyclopropane could potentially be used in these catalysts.

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 1,1-Diacetylcyclopropane reacts with 3-amino-1,2,4-triazole to synthesize 6-functionally substituted 1,2,4-triazolo[1,5-a]pyrimidines .
  • Results or Outcomes : The reaction of 1,1-diacetylcyclopropane with 3-amino-1,2,4-triazole results in the synthesis of 6-functionally substituted 1,2,4-triazolo[1,5-a]pyrimidines .

Conversion to 2-Methyl-3-Acetylfuran and 3-Ethylpentane-2,4-Dione

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 1,1-Diacetylcyclopropane, in the vapor phase over 5% Pd/C modified by DMSO, undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione .
  • Methods of Application : The specific methods of application involve the vapor phase over 5% Pd/C modified by DMSO .
  • Results or Outcomes : The reaction results in the conversion of 1,1-Diacetylcyclopropane to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione .

Medicinally Important Heterocyclic Compounds

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Heterocyclic compounds play a vital role in curative chemistry, exerting anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial effects . 1,1-Diacetylcyclopropane, as a heterocyclic compound, could potentially be used in these medicinal applications.

σ–π-Delocalization in [1.1.1]Propellane

  • Scientific Field : Theoretical Chemistry .
  • Summary of the Application : The broad reactivity profile of [1.1.1]propellane is proposed to derive from σ–π-delocalization of electron density . 1,1-Diacetylcyclopropane could potentially exhibit similar properties.

Cyclization Reactions of 1,1-Diacylcyclopropanes

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 1,1-Diacylcyclopropanes undergo cyclization reactions with free and masked dianions to give spirocyclopropanes as products or reactive intermediates .
  • Results or Outcomes : The reaction results in the formation of spirocyclopropanes .

Thermochemical Properties

  • Scientific Field : Physical Chemistry .
  • Summary of the Application : The thermochemical properties of 1,1-Diacetylcyclopropane are important for process design . These properties include the heat of formation, which is a crucial parameter with respect to the stability of molecules and chemical transformation .

Enthalpy of Formation

  • Scientific Field : Thermodynamics .
  • Summary of the Application : The enthalpy of formation of 1,1-Diacetylcyclopropane is important for understanding its stability and reactivity . This property can be predicted using group contribution (GC) methods .

Gas Chromatography

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : 1,1-Diacetylcyclopropane can be analyzed using gas chromatography , a common technique for separating and analyzing compounds that can be vaporized without decomposition.

Safety And Hazards

The safety data sheet for 1,1-Diacetylcyclopropane indicates that it is a hazardous substance. It has hazard statements H302, H315, and H319, and precautionary statements P261, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-(1-acetylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLELEQGKTUGEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297501
Record name 1,1-DIACETYLCYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diacetylcyclopropane

CAS RN

695-70-5
Record name 695-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-DIACETYLCYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
NS Zefirov, SI Kozhushkov, TS Kuznetsova - Tetrahedron, 1982 - Elsevier
The reactions of 1,1-diacetylcyclopropane (1) with a number of hydrazine and hydroxylamine derivatives proceed via cyclopropane ring opening with incorporation of external …
Number of citations: 41 www.sciencedirect.com
N Rasool, MA Rashid, H Reinke, C Fischer, P Langer - Tetrahedron, 2008 - Elsevier
The cyclization of β-ketosulfone, β-ketonitrile and β-ketophosphonate dianions with 1,1-diacetylcyclopropane afforded 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones, which were transformed…
Number of citations: 9 www.sciencedirect.com
P Langer, G Bose - Angewandte Chemie International Edition, 2003 - Wiley Online Library
Domino reactions facilitate the rapid assembly of complex products in a one-pot process.[1] Despite the simplicity of the idea, domino cyclizations of 1, 3-dicarbonyl dianions [2] with …
Number of citations: 90 onlinelibrary.wiley.com
I Hussain, VTH Nguyen, MA Yawer… - The Journal of …, 2007 - ACS Publications
Functionalized dibenzo[b,d]pyran-6-ones were prepared by formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones or 1,1-diacetylcyclopropane to give …
Number of citations: 71 pubs.acs.org
G Bose, P Langer - Tetrahedron letters, 2004 - Elsevier
The first 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones were prepared by cyclization of free and masked 1,3-dicarbonyl dianions with 1,1-diacetylcyclopropane. 1-Hydroxyspiro[2.5]cyclooct-4-…
Number of citations: 27 www.sciencedirect.com
K Ichikawa, O Itoh, T Kawamura… - Bulletin of the …, 1965 - repository.kulib.kyoto-u.ac.jp
Ultra-violet and infrared absorption spectra of/9-diketones substituted with/3-chloromercuriethyl,/9-chloromercuri-a-methylethyl and/3-chloromercuri-a-phenylethyl groups were …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
B Appel, P Langer - Tetrahedron, 2006 - Elsevier
Functionalized chromanes were prepared by sequential ‘[3+3]-cyclization/Williamson’ reactions of 1,3-bis(trimethylsilyloxy)-7-chlorohepta-1,3-dienes with 1,1,3,3-tetramethoxypropane, …
Number of citations: 34 www.sciencedirect.com
V Wolf, M Adeel, S Reim, A Villinger, C Fischer… - 2009 - Wiley Online Library
A variety of 3‐chlorosalicylates were prepared by one‐potcyclizations of the first reported 4‐chloro‐1,3‐bis(trimethylsilyloxy)buta‐1,3‐dienes with various 1,3‐dielectrophiles. These …
P Langer - Synlett, 2023 - thieme-connect.com
The present personalized account aims to highlight 1,1-diacylcyclopropanes as synthetic building blocks or target molecules. The chemistry presented includes cyclization reactions of 1,…
Number of citations: 0 www.thieme-connect.com
E Bellur, B Appel, P Langer - Synthesis, 2006 - thieme-connect.com
The TiCl 4-mediated [3+ 3] cyclization of 4-alkyl-and 4-chloroalkyl-1, 3-bis (trimethylsilyloxy) buta-1, 3-dienes with 3-silylalk-2-en-1-ones afforded 3-alkyl-and 3-chloroalkyl-2-…
Number of citations: 25 www.thieme-connect.com

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